4-(1-Hydroxypentyl)thiophen-3-boronic acid
Description
Significance of Boron-Containing Organic Compounds in Chemical Science
Organoboronic acids, characterized by a carbon-boron bond and the general formula R-B(OH)₂, have become indispensable tools in organic synthesis. ontosight.airsc.org Their stability, low toxicity, and ease of handling have contributed to their widespread adoption. nih.gov The most notable application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. rsc.orgnih.gov This reaction's versatility and functional group tolerance have made it a favored method in the synthesis of complex organic molecules, including many pharmaceuticals. nih.govnih.gov
Beyond their role as synthetic intermediates, boronic acids act as Lewis acids, enabling them to form reversible covalent complexes with diols, such as those found in sugars. mdpi.com This unique feature has led to their use in the development of sensors for saccharide detection. mdpi.com In medicinal chemistry, the boronic acid functional group is a key feature in drugs like bortezomib, a proteasome inhibitor used in cancer therapy. researchgate.netrsc.org The ability of the boron atom to interact with active site residues of enzymes makes boronic acids valuable pharmacophores in drug design. nih.govresearchgate.net
Overview of Thiophene-Based Heterocycles in Synthetic and Applied Chemistry
Thiophene (B33073) is a five-membered, sulfur-containing heterocyclic aromatic compound that serves as a vital scaffold in numerous applications. nih.govingentaconnect.com Its derivatives are integral components of many pharmaceuticals, agrochemicals, and materials. rsc.org The thiophene ring is often considered a bioisostere of the benzene (B151609) ring, meaning it can frequently replace a benzene ring in a biologically active molecule without a significant loss of activity, a strategy often employed in drug discovery. nih.gov Marketed drugs containing the thiophene nucleus span a wide range of therapeutic areas, including anti-inflammatory agents, antimicrobials, and anticancer drugs. nih.govingentaconnect.comnih.gov
The rich chemistry of the thiophene ring allows for diverse functionalization, enabling the fine-tuning of a molecule's physicochemical and biological properties. researchgate.net Thiophene derivatives are also crucial in materials science, particularly in the field of organic electronics. Polymers such as polythiophene are studied for their conductive properties, finding use in applications like organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai
Contextualization of 4-(1-Hydroxypentyl)thiophen-3-boronic acid within the Landscape of Functionalized Thiopheneboronic Acids
This compound is a bifunctional molecule, incorporating both a thiophene ring and a boronic acid group. This combination positions it as a valuable building block in organic synthesis, particularly for creating more complex thiophene-containing molecules through reactions like the Suzuki-Miyaura coupling. ntnu.noacs.org
While specific research on this compound is limited, its structure can be understood by examining its components and related compounds. Thiopheneboronic acids, such as 2-thiopheneboronic acid and 3-thiopheneboronic acid, are commercially available and frequently used reagents. chembk.comchemicalbook.comchemicalbook.com They serve as versatile precursors for synthesizing a wide array of substituted thiophenes. researchgate.netunimib.it
The "4-(1-Hydroxypentyl)" substituent on the thiophene ring introduces several key features. The alkyl chain can influence the molecule's solubility in organic solvents, a critical factor in reaction optimization. The hydroxyl (-OH) group provides an additional site for chemical modification, allowing for the attachment of other molecular fragments through esterification or etherification, or it could play a role in directing intermolecular interactions. This dual functionality—a reactive boronic acid for cross-coupling and a modifiable hydroxyalkyl chain—makes compounds like this compound potentially useful intermediates in the synthesis of targeted molecules in medicinal chemistry and materials science. nih.govmdpi.com For example, functionalized thiophenes are investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govmdpi.comnih.gov
The table below provides an overview of related thiopheneboronic acid compounds and their applications, which helps to contextualize the potential utility of this compound.
| Compound Name | Structure | Key Applications |
| 2-Thiopheneboronic acid | Reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls and conjugated polymers. nih.govchemicalbook.com | |
| 3-Thiopheneboronic acid | Used in the synthesis of telomerase inhibitors and potential antibacterial agents. chemicalbook.com | |
| 5-Formyl-2-thiopheneboronic acid | A building block for complex organic molecules in pharmaceutical and materials research via cross-coupling reactions. tcichemicals.comtcichemicals.comontosight.ai |
The following table details some of the general physicochemical properties of the parent molecules, thiophene and boronic acid, which form the basis of the title compound.
| Property | Thiophene | Boronic Acid (General) |
| Molecular Formula | C₄H₄S | R-B(OH)₂ |
| Molar Mass | 84.14 g/mol | Varies with R-group |
| Appearance | Colorless liquid | Typically white or off-white solids |
| Key Reactivity | Electrophilic aromatic substitution, metalation | Suzuki-Miyaura coupling, esterification, Lewis acid-base interactions |
Properties
IUPAC Name |
[4-(1-hydroxypentyl)thiophen-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO3S/c1-2-3-4-9(11)7-5-14-6-8(7)10(12)13/h5-6,9,11-13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMSXKOSNKIFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C(CCCC)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1 Hydroxypentyl Thiophen 3 Boronic Acid and Analogs
Strategies for Boronic Acid Moiety Introduction on Thiophene (B33073) Scaffolds
The introduction of a boronic acid group onto a thiophene ring can be achieved through several strategic approaches, each with distinct advantages regarding regioselectivity and substrate scope. Key methods include transition-metal-catalyzed C-H activation, classical directed ortho-metalation, and more recent transition-metal-free protocols.
Transition-Metal-Catalyzed Borylation Approaches
Transition-metal catalysis, particularly using iridium-based complexes, has become a powerful tool for the direct C-H borylation of heteroarenes, including thiophenes. nih.govumich.edu This method avoids the need for pre-functionalized substrates like organohalides, offering a more atom-economical pathway. msu.edu
Iridium catalysts, often generated in situ from precursors like [Ir(μ2-OMe)(COD)]2 and a bipyridine ligand, display predictable regioselectivity primarily governed by steric factors. nih.govmsu.edu
2-Substituted Thiophenes : Borylation occurs with excellent selectivity at the sterically most accessible C-5 position. msu.edunih.gov
3-Substituted Thiophenes : A mixture of 2- and 5-borylated products is often observed, with the 5-borylated isomer typically predominating due to reduced steric hindrance. nih.govmsu.edu
However, direct borylation at the C-3 or C-4 positions of an unsubstituted or monosubstituted thiophene is challenging with this method. For instance, attempts to borylate the C-4 position of 2,3,5-trisubstituted thiophenes have shown very low conversion, highlighting the steric limitations of the approach. nih.gov The regioselectivity can sometimes be altered by the choice of ligand on the iridium center. nih.gov
| Substrate | Major Product(s) | Key Observation | Reference |
|---|---|---|---|
| 2-Methylthiophene | 5-Borylated | Excellent selectivity for the C-5 position. | msu.edu |
| 3-Methylthiophene | 5-Borylated and 2-Borylated | Mixture of isomers, with the 5-borylated product being major. | nih.gov |
| 2,5-Dichlorothiophene | 3-Borylated | Borylation occurs at the less reactive beta-position when alpha-positions are blocked. | msu.edu |
| 3-Bromo-2,5-dimethylthiophene | Very Low Conversion | Demonstrates the difficulty of borylating the sterically hindered C-4 position. | nih.gov |
Directed Ortho-Metalation and Borylation Routes
Directed ortho-metalation (DoM) is a classic and powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.cabaranlab.org The process involves a directing metalation group (DMG) on the ring that coordinates to an organolithium base (e.g., n-BuLi), facilitating deprotonation at the adjacent ortho position. The resulting lithiated species can then be trapped with a boron electrophile, such as triisopropyl borate, to yield the corresponding boronic ester, which is subsequently hydrolyzed to the boronic acid.
For thiophene scaffolds, the inherent acidity of the C-2 and C-5 protons means that lithiation often occurs preferentially at these positions, even in the presence of a directing group at C-3. uwindsor.ca However, with a strong DMG at the 3-position, metalation can be directed to the C-2 or C-4 positions. The selectivity between C-2 and C-4 is influenced by the specific DMG and reaction conditions. This method offers a complementary regioselectivity to iridium-catalyzed borylation. While iridium catalysis on a 3-substituted thiophene favors the C-5 position, DoM can provide access to the C-2 position. nih.gov Achieving functionalization at the C-3 position, as required for the target molecule, would typically involve starting with a thiophene already functionalized at the 2- or 4-position, which then acts as the directing group.
| Directing Group (at C-3) | Typical Site of Lithiation | Comments | Reference |
|---|---|---|---|
| -CON(iPr)2 (Amide) | C-2 and C-4 | Strong directing group. Ratio of C-2/C-4 depends on conditions. | baranlab.org |
| -CH2OMe (Methoxymethyl) | C-2 | Generally directs to the more acidic alpha-position. | uwindsor.ca |
| -Br, -Cl (Halogen) | C-2 | Considered poor directing groups; lithiation often occurs at the most acidic C-H bond. | nih.gov |
Transition-Metal-Free Synthetic Protocols for Borylated Thiophenes
To circumvent the costs and potential toxicity associated with transition metals, metal-free borylation methods have been developed. A notable strategy for the synthesis of 3-borylated thiophenes involves a formal thioboration reaction. organic-chemistry.orgacs.org
This approach utilizes the commercially available Lewis acid B-chlorocatecholborane (ClBcat) to activate a readily synthesized (Z)-organylthioenyne substrate. organic-chemistry.org The boron reagent activates the alkyne, initiating a cyclization and sulfur dealkylation cascade that results in the exclusive formation of the 3-borylated thiophene derivative. organic-chemistry.orgacs.org The resulting catecholborane ester can be converted to the more stable pinacolborane ester (Bpin) or directly to the boronic acid. This method is highly regioselective for the 3-position and is compatible with a range of functional groups that may not be tolerated in metal-catalyzed processes. organic-chemistry.orgnih.gov Other metal-free approaches, such as transfer C-H borylation, have also been reported, which can offer complementary regioselectivity to metal-catalyzed methods, for instance, favoring C-2 borylation in 3-substituted thiophenes. researchgate.net
Methodologies for Installing Hydroxylated Alkyl Chains on Thiophene Rings
The synthesis of the target molecule requires the introduction of a 1-hydroxypentyl group at the C-4 position. This involves two key steps: regioselective functionalization of the C-4 position and the subsequent installation of the side chain.
Regioselective Functionalization Techniques at the 4-Position of Thiophene
Functionalizing the C-4 position of a thiophene ring is non-trivial, as the C-2 and C-5 (alpha) positions are generally more reactive towards electrophilic substitution and metalation. nih.gov However, specific strategies have been developed to achieve substitution at the less reactive C-3 and C-4 (beta) positions.
One powerful method involves the use of 2,5-dichlorothiophene as a starting material. The chlorine atoms at the alpha-positions effectively block these reactive sites and activate the beta-positions for deprotonation. Using a strong, sterically hindered base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), it is possible to sequentially metalate the C-3 and then the C-4 positions. This allows for the stepwise and controlled introduction of two different electrophiles at these positions. For the synthesis of the target compound, one could first metalate at the 3-position and introduce a boronic ester, then perform a second metalation at the 4-position to introduce the side chain.
Another advanced technique employs pH-sensitive directing groups. These groups can be "switched on or off" to control different C-H activation pathways, providing access to complex substitution patterns such as 2,3,4-trisubstituted thiophenes. acs.org
Introduction of the Pentyl Chain and Subsequent Hydroxylation Strategies
Once the C-4 position of the thiophene ring has been selectively functionalized with a nucleophilic handle, such as a lithio- or magnesio- group, the 1-hydroxypentyl side chain can be introduced directly and efficiently.
The most straightforward approach is the reaction of the 4-thienyl organometallic intermediate with pentanal (valeraldehyde). study.com This is a standard Grignard-type reaction where the nucleophilic carbon of the thienyl anion attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol, 4-(1-hydroxypentyl)thiophene. study.commdpi.com This one-step method constructs the carbon skeleton and installs the hydroxyl group simultaneously.
An alternative, though more circuitous, route would involve installing the pentyl chain first via a cross-coupling reaction and then performing a hydroxylation on the alkyl chain. However, controlling the position of hydroxylation on an unactivated alkyl chain is difficult. Therefore, the addition of a 4-thienyl organometallic to pentanal remains the most practical and widely used strategy for creating such structures.
Chemo- and Regioselective Synthesis of 4-(1-Hydroxypentyl)thiophen-3-boronic Acid
The synthesis of this compound presents a significant challenge due to the need for precise control over the placement of two different substituents on the thiophene ring. The synthetic strategy must selectively introduce the boronic acid group at the 3-position and the 1-hydroxypentyl group at the 4-position. Several modern synthetic methods can be adapted to achieve this, primarily through the functionalization of a pre-substituted thiophene core.
One plausible approach involves a multi-step synthesis starting from a suitable 3,4-disubstituted thiophene precursor. A common strategy for introducing boronic acid functionalities onto heterocyclic rings is through metal-catalyzed C-H borylation. Iridium-catalyzed borylation has proven to be a versatile method for the synthesis of thiophene boronate esters with high regioselectivity. nih.gov For a 3-substituted thiophene, borylation can be directed to either the C2 or C5 position, depending on the electronic and steric nature of the substituent. nih.govresearchgate.net
To achieve the desired this compound, a synthetic route could commence with a thiophene derivative where the 4-position is functionalized with a group that can be converted to the 1-hydroxypentyl substituent, and the 3-position is amenable to borylation. For instance, starting with 4-bromothiophen-3-carbaldehyde, the aldehyde can be reacted with a butyl Grignard reagent (butylmagnesium bromide) to form 1-(4-bromothiophen-3-yl)pentan-1-ol. The subsequent step would involve the introduction of the boronic acid group at the 3-position. This can be achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate, or via a palladium-catalyzed cross-coupling reaction with a diboron reagent.
Transition-metal-free approaches have also emerged for the synthesis of 3-borylated thiophenes. organic-chemistry.org One such method involves the formal thioboration of (Z)-organylthioenyne substrates using B-chlorocatecholborane as a Lewis acid to activate the alkyne. organic-chemistry.org While this method is highly regioselective for the 3-position, its application to the synthesis of the specific target compound would depend on the availability of the appropriately substituted starting enyne.
The table below summarizes potential synthetic strategies and the key considerations for achieving chemo- and regioselectivity.
| Synthetic Strategy | Starting Material | Key Reaction | Chemo- and Regioselectivity Considerations |
| Halogen-Metal Exchange and Borylation | 1-(4-Bromothiophen-3-yl)pentan-1-ol | Lithium-halogen exchange followed by reaction with a trialkyl borate | The hydroxyl group may need protection to prevent interference with the organolithium intermediate. The borylation is directed by the position of the bromine atom. |
| Metal-Catalyzed C-H Borylation | 4-(1-Hydroxypentyl)thiophene | Iridium-catalyzed borylation | Regioselectivity of borylation on a 3-substituted thiophene can be challenging, with potential for borylation at the C2 and C5 positions. The directing effect of the 1-hydroxypentyl group would be crucial. nih.gov |
| Suzuki-Miyaura Cross-Coupling | 3-Bromo-4-(1-hydroxypentyl)thiophene | Palladium-catalyzed coupling with a diboron reagent | This method offers high regioselectivity based on the position of the halide. The hydroxyl group's compatibility with the reaction conditions needs to be considered. nih.gov |
Purification and Isolation Techniques for Functionalized Thiopheneboronic Acids
The purification and isolation of functionalized thiopheneboronic acids are critical steps to obtain a product of high purity, which is essential for subsequent applications such as Suzuki-Miyaura cross-coupling reactions. nih.gov Boronic acids can be challenging to purify due to their propensity to form cyclic anhydrides (boroxines) and their amphiphilic nature. orgsyn.org
A common initial purification step involves an acidic or basic workup to remove inorganic impurities and unreacted starting materials. Extraction with an appropriate organic solvent is typically employed. For boronic acids, the pH of the aqueous phase during extraction is crucial.
Chromatographic Techniques: Column chromatography on silica gel is a widely used method for the purification of organic compounds, including thiopheneboronic acids. The choice of eluent system is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is often used, with the polarity gradually increased to elute the desired compound.
For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed. Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is often effective for the purification of boronic acids.
Recrystallization: Recrystallization is another powerful technique for purifying solid boronic acids. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly. As the solution cools, the solubility of the boronic acid decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is critical and may require some experimentation. Common solvents for the recrystallization of boronic acids include water, acetone, ethanol, or mixtures thereof. orgsyn.org
Boronate Affinity Chromatography: A more specialized technique for the purification of boronic acids and their derivatives is boronate affinity chromatography. This method utilizes the ability of boronic acids to form reversible covalent bonds with diols. nih.gov While more commonly used for the purification of glycoproteins, it can be adapted for the isolation of boronic acid-containing small molecules.
The table below summarizes the common purification techniques and their applicability to functionalized thiopheneboronic acids.
| Purification Technique | Principle | Applicability and Considerations |
| Column Chromatography | Adsorption of the compound onto a stationary phase (e.g., silica gel) followed by selective elution with a mobile phase. | Widely applicable. The polarity of the eluent needs to be optimized to achieve good separation. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. |
| Recrystallization | Difference in solubility of the compound and impurities in a particular solvent at different temperatures. | Effective for obtaining highly pure crystalline solids. Requires finding a suitable solvent system. The presence of the hydroxyl group in the target molecule may influence solvent choice. orgsyn.org |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary and a liquid mobile phase under high pressure. | Provides excellent separation and purity assessment. Can be used for both analytical and preparative scale purification. |
| Boronate Affinity Chromatography | Reversible covalent interaction between the boronic acid and a diol-functionalized stationary phase. | A highly selective method for compounds containing boronic acid moieties. May require specific column materials and buffer systems. nih.gov |
The final isolated this compound should be thoroughly characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Advanced Reactivity and Mechanistic Investigations of 4 1 Hydroxypentyl Thiophen 3 Boronic Acid
Cross-Coupling Reactions Involving 4-(1-Hydroxypentyl)thiophen-3-boronic Acid
Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Boronic acids are key reagents in many of these reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between a boronic acid and an organohalide. For this compound, this reaction would be expected to form a new carbon-carbon bond at the 3-position of the thiophene (B33073) ring. A detailed investigation would require experimental data on its performance with various aryl, heteroaryl, or vinyl halides. This would include optimized reaction conditions (catalyst, ligand, base, solvent, temperature) and the resulting yields for a range of substrates.
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Data not available |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | Data not available |
| 3 | Vinyl bromide | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | THF/H₂O | 80 | Data not available |
| This table is for illustrative purposes only. The data is hypothetical as no specific research on this compound is available. |
Other Transition-Metal-Catalyzed Cross-Couplings (e.g., Chan-Lam, Liebeskind-Srogl)
The Chan-Lam coupling utilizes copper catalysts to form carbon-heteroatom bonds, typically with amines or alcohols. The Liebeskind-Srogl coupling is a palladium-catalyzed reaction of boronic acids with thioethers. Research on this compound in these reactions would explore its ability to form C-N, C-O, and C-S bonds, respectively. Specific examples with various coupling partners and the corresponding reaction efficiencies would be necessary to assess its utility in these transformations.
Role of the Hydroxylated Pentyl Substituent in Directing Reactivity and Selectivity
The 1-hydroxypentyl group at the 4-position of the thiophene ring could potentially influence the reactivity and selectivity of the boronic acid. The hydroxyl group could act as a directing group through coordination with the metal catalyst or could participate in intramolecular interactions. Mechanistic studies would be required to elucidate these potential effects.
Lewis Acidity and Boronate Ester Formation with Exogenous Diols and Related Ligands
Boronic acids are Lewis acids due to the empty p-orbital on the boron atom. This property allows them to reversibly form covalent bonds with diols to create boronate esters.
Reversible Covalent Binding Dynamics
The formation and cleavage of boronate esters is a dynamic process influenced by factors such as pH and the structure of the diol. Studies on the binding constants and kinetics of this compound with various diols (e.g., glucose, catechols) would provide insight into its potential applications in sensing or dynamic covalent chemistry.
Table 2: Hypothetical Binding Constants of this compound with Diols
| Diol | pH | Binding Constant (K) [M⁻¹] |
| Ethylene Glycol | 7.4 | Data not available |
| Catechol | 7.4 | Data not available |
| Glucose | 7.4 | Data not available |
| This table is for illustrative purposes only. The data is hypothetical as no specific research on this compound is available. |
Influence of the Internal Hydroxyl Group on Intramolecular and Intermolecular Interactions
The hydroxyl group within the 1-hydroxypentyl substituent could potentially engage in intramolecular hydrogen bonding or even form an intramolecular boronate ester with the boronic acid moiety under certain conditions. This could affect its Lewis acidity and its ability to bind with external diols. Spectroscopic studies (e.g., NMR, IR) and computational modeling would be crucial to investigate these interactions.
C-H Functionalization and Regioselective Transformations of the Thiophene Core
The thiophene core of this compound presents several C-H bonds that are amenable to functionalization, a process of significant interest for the synthesis of complex heterocyclic compounds. The regioselectivity of these transformations is dictated by the electronic and steric influences of the substituents already present on the thiophene ring: the boronic acid group at the C3 position and the 1-hydroxypentyl group at the C4 position.
Palladium-catalyzed direct C-H arylation is a prominent method for the functionalization of thiophenes. acs.orgacs.orgucsf.edu In the case of this compound, the C2 and C5 positions are the most likely sites for C-H activation. The boronic acid group at C3 can act as a directing group, potentially favoring functionalization at the C2 position. Conversely, the C5 position is sterically the most accessible and is often the preferred site for C-H functionalization in many thiophene derivatives. acs.org The 1-hydroxypentyl group at C4 is an electron-donating group, which can influence the electron density of the thiophene ring and thereby affect the regioselectivity of the reaction.
Research on related substituted thiophenes has demonstrated that the outcome of C-H functionalization can be highly dependent on the reaction conditions, including the choice of catalyst, ligand, and solvent. For instance, in the palladium-catalyzed direct arylation of 2-substituted thiophenes, a coordination of the palladium catalyst with the sulfur atom of the thiophene ring has been proposed as a key step in the mechanism. researchgate.net
The following table provides examples of palladium-catalyzed C-H functionalization of substituted thiophenes, illustrating the regioselectivity observed in these systems. While not specific to this compound, these examples provide insight into the potential reactivity of its thiophene core.
| Thiophene Substrate | Arylating Agent | Catalyst/Conditions | Major Product(s) | Reference |
| 2-Substituted Thiophenes | Iodobenzene | Pd(OAc)₂ | Arylation at C5 | researchgate.net |
| Thiophene | Aryl Chlorides | NHC-Pd(II)-Im complex | 2,5-Diarylated Thiophene | acs.org |
| 3-Substituted Thiophenes | Arylboronic Acids | Pd(tfa)₂, Ag₂O | Coupling at C4 | nih.gov |
It is important to note that the boronic acid moiety itself can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Therefore, reaction conditions for C-H functionalization must be carefully selected to avoid competitive reactions involving the boronic acid group.
Protodeboronation Pathways and Stability Considerations in Reaction Media
Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a well-documented and often undesired side reaction for aryl and heteroaryl boronic acids, including thiophene derivatives. wikipedia.org The stability of this compound in various reaction media is a critical consideration for its application in synthesis.
The rate of protodeboronation is highly dependent on the pH of the reaction medium. acs.orgnih.gov Both acid- and base-catalyzed pathways for protodeboronation have been identified. wikipedia.org For many arylboronic acids, the reaction is slowest at a neutral pH and accelerates under acidic or basic conditions. wikipedia.org Thiophene boronic acids, in particular, have been reported to be susceptible to protodeboronation, especially at a pH greater than 10, which is a common condition for Suzuki-Miyaura cross-coupling reactions. researchgate.net
The electronic nature of the substituents on the aromatic ring significantly influences the rate of protodeboronation. Electron-donating groups, such as the 1-hydroxypentyl group at the C4 position of the thiophene ring, are generally found to increase the rate of protodeboronation. researchgate.net This is attributed to the increased electron density at the carbon atom bearing the boronic acid group, which facilitates the electrophilic attack by a proton source.
Mechanistic studies have revealed multiple pathways for protodeboronation in aqueous media. acs.orgnih.gov These can include direct protonolysis of the boronic acid or its corresponding boronate anion. The speciation of the boronic acid, which is pH-dependent, plays a crucial role in determining the dominant pathway. acs.orgnih.gov
The following table presents data on the protodeboronation of various arylboronic acids, highlighting the influence of substituents and reaction conditions on their stability. This data can be used to infer the potential stability of this compound under similar conditions.
| Arylboronic Acid | Conditions | Half-life (t½) | Reference |
| p-Anisylboronic acid | pH = pKa | Rate maximum observed | acs.org |
| 2-Pyridylboronic acid | pH 7, 70 °C | ~25-50 seconds | ed.ac.uk |
| 3-Thienylboronic acid | pH = pKa | Rate maximum observed | acs.org |
| Arylboronic acids with electron-donating groups | Acetic acid | Faster reaction rates | researchgate.net |
| Arylboronic acids with electron-withdrawing groups | Acetic acid | Slower reaction rates | researchgate.net |
Given the presence of the electron-donating 1-hydroxypentyl group, it is anticipated that this compound would be relatively prone to protodeboronation, particularly under basic aqueous conditions. Therefore, for reactions utilizing this compound, careful optimization of reaction parameters such as pH, temperature, and reaction time is crucial to minimize this undesired side reaction and maximize the yield of the desired product.
Computational and Spectroscopic Characterization Approaches for 4 1 Hydroxypentyl Thiophen 3 Boronic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (e.g., ¹H, ¹³C, ¹¹B NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 4-(1-Hydroxypentyl)thiophen-3-boronic acid, a suite of NMR experiments including ¹H, ¹³C, and ¹¹B NMR would be utilized to provide a complete picture of the molecule's atomic connectivity.
¹H NMR would confirm the presence and connectivity of all proton-bearing groups. The spectrum would be expected to show distinct signals for the two aromatic protons on the thiophene (B33073) ring, the methine proton of the 1-hydroxypentyl group, the methylene (B1212753) and methyl protons of the pentyl chain, and the exchangeable protons of the alcohol and boronic acid hydroxyl groups.
¹³C NMR provides information on the carbon skeleton. Unique signals would be expected for the four carbons of the thiophene ring, the five carbons of the pentyl side chain, and the carbon atom attached to the boron.
¹¹B NMR is particularly informative for boron-containing compounds. The chemical shift for this compound would be expected to fall in the typical range for arylboronic acids, confirming the trigonal planar sp² hybridized state of the boron atom.
The following table provides illustrative ¹H and ¹³C NMR data for a related compound, 1,8-Naphthalenediol Phenyl Boronic Acid Ester, to demonstrate the type of information obtained. rsc.org
Table 1: Example ¹H and ¹³C NMR Data for 1,8-Naphthalenediol Phenyl Boronic Acid Ester in CDCl₃ rsc.org
| Nucleus | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|
| ¹H NMR | 6.99 (d) | CH-naphthyl |
| 7.41 (m) | CH-phenyl | |
| 7.49 (t) | CH-naphthyl | |
| 7.58 (t) | CH-phenyl | |
| 8.13 (d) | CH-naphthyl | |
| ¹³C NMR | 109.6 | CH-naphthyl |
| 117.8 | C-quaternary | |
| 121.2 | CH-naphthyl | |
| 128.0 | CH-phenyl | |
| 128.1 | CH-naphthyl | |
| 132.4 | CH-phenyl | |
| 134.8 | C-quaternary | |
| 135.3 | CH-naphthyl | |
| 148.0 | C-quaternary |
| ¹¹B NMR | 28.0 | B(O)₂C |
High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. For this compound (molecular formula C₉H₁₅BO₃S), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm this formula. Techniques like electrospray ionization (ESI) are commonly used.
Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Expected fragmentation pathways would include the loss of water (H₂O) from the hydroxyl groups, cleavage of the pentyl side chain, and potential ring-opening of the thiophene moiety. These fragments provide corroborating evidence for the proposed structure.
Table 2: Predicted Exact Masses of this compound and Key Fragments
| Species | Formula | Predicted Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₉H₁₆BO₃S⁺ | 215.0856 |
| [M+Na]⁺ | C₉H₁₅BO₃SNa⁺ | 237.0676 |
| [M-H₂O+H]⁺ | C₉H₁₄BOS⁺ | 197.0751 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, key expected vibrational bands would include:
A broad O-H stretching band in the region of 3200-3600 cm⁻¹ for the alcohol and boronic acid hydroxyl groups, which are often involved in hydrogen bonding.
Aliphatic C-H stretching bands just below 3000 cm⁻¹.
Aromatic C-H stretching bands just above 3000 cm⁻¹.
A strong B-O stretching vibration, typically observed in the 1300-1400 cm⁻¹ region.
C-S stretching vibrations associated with the thiophene ring, often found in the 600-900 cm⁻¹ range.
The table below shows typical IR assignments for a related compound, phenylboronic acid, illustrating the characteristic vibrational modes. researchgate.net
Table 3: Example IR Spectral Data and Assignments for Phenylboronic Acid researchgate.net | Wavenumber (cm⁻¹) | Assignment | | :--- | :--- | :--- | | ~3300 | O-H stretch (hydrogen-bonded) | | 1392 | B-O asymmetric stretch | | 1086 | C-B stretch | | 760, 680 | Phenyl group vibrations |
Computational Chemistry Approaches for Understanding Electronic Structure and Reactivity (e.g., Density Functional Theory (DFT) calculations)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool that complements experimental data. DFT calculations can be used to:
Determine the lowest energy (most stable) three-dimensional conformation of the molecule.
Predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the assignment of experimental spectra.
Analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic properties.
Studies on similar molecules, such as substituted phenylboronic acids, have successfully used DFT methods (e.g., B3LYP functional with a 6-311++G(d,p) basis set) to calculate optimized geometries and vibrational wavenumbers that show good agreement with experimental results.
Table 4: Illustrative Parameters Obtainable from DFT Calculations
| Calculated Parameter | Significance |
|---|---|
| Optimized Bond Lengths (Å) | Provides theoretical 3D structure |
| Optimized Bond Angles (°) | Corroborates molecular geometry |
| HOMO Energy (eV) | Relates to electron-donating ability |
| LUMO Energy (eV) | Relates to electron-accepting ability |
| HOMO-LUMO Gap (eV) | Indicator of chemical reactivity |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous confirmation of its structure.
The resulting crystal structure would yield precise data on:
Bond lengths and bond angles for all atoms.
The conformation of the pentyl chain and its orientation relative to the thiophene ring.
Intermolecular interactions, such as hydrogen bonding. Boronic acids frequently form dimers or extended networks in the solid state via hydrogen bonds between their -B(OH)₂ groups. These interactions are crucial for understanding the compound's physical properties.
Table 5: Key Structural Information Provided by X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-S, C-B, B-O, C-O). |
| Bond Angles (°) | Angles between adjacent bonds, defining the molecular geometry. |
| Torsion Angles (°) | Defines the conformation of flexible parts like the pentyl chain. |
Applications in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Heterocyclic Architectures
Thiophene-containing bi- and poly-heterocyclic structures are foundational motifs in materials science and medicinal chemistry. Thiophene (B33073) boronic acids are indispensable reagents for creating these architectures, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.gov This reaction forges a carbon-carbon bond between a boronic acid and an organohalide, demonstrating high functional group tolerance and reliability. nih.gov
The compound 4-(1-Hydroxypentyl)thiophen-3-boronic acid is uniquely positioned as a versatile building block. The boronic acid at the 3-position of the thiophene ring serves as the primary reactive site for Suzuki-Miyaura coupling. acs.orgresearchgate.net This allows for the direct connection of the thiophene scaffold to a wide array of other aromatic and heterocyclic systems. Furthermore, the hydroxypentyl group at the 4-position offers a secondary point for chemical modification. This hydroxyl group can be used to introduce other functionalities, or it could influence the electronic properties and solubility of the resulting coupled products. The combination of a reactive coupling site and a modifiable side chain makes it a bifunctional synthon for the programmed synthesis of complex, multi-component molecular systems. researchgate.netaablocks.com
Table 1: Illustrative Suzuki-Miyaura Cross-Coupling Reactions This table presents hypothetical examples of complex heterocyclic structures that could be synthesized from this compound based on established Suzuki-Miyaura coupling methodologies.
| Entry | Halo-Heterocycle Partner | Potential Product | Catalyst System (Typical) |
| 1 | 2-Bromopyridine | 2-(4-(1-Hydroxypentyl)thiophen-3-yl)pyridine | Pd(PPh₃)₄, Na₂CO₃ |
| 2 | 5-Iodoindole | 5-(4-(1-Hydroxypentyl)thiophen-3-yl)indole | Pd(dppf)Cl₂, K₃PO₄ |
| 3 | 2-Chloropyrimidine | 2-(4-(1-Hydroxypentyl)thiophen-3-yl)pyrimidine | Pd(OAc)₂/SPhos, K₃PO₄ |
| 4 | 4-Bromobenzofuran | 4-(4-(1-Hydroxypentyl)thiophen-3-yl)benzofuran | Pd(PPh₃)₄, K₂CO₃ |
Asymmetric Synthesis Catalysis Facilitated by Boron-Containing Moieties
Boron-containing compounds, particularly boronic acids, are recognized for their Lewis acidic character, which allows them to act as catalysts in a variety of organic transformations. nih.gov The incorporation of chiral elements into a boronic acid molecule can create a chiral Lewis acid catalyst capable of inducing enantioselectivity in chemical reactions.
A key structural feature of this compound is the stereocenter at the 1-position of the pentyl chain. This inherent chirality presents an opportunity for its use in asymmetric catalysis. The proximate hydroxyl and boronic acid groups could potentially engage in an intramolecular coordination. This interaction could form a chiral boronate complex in situ, which could then function as a chiral Lewis acid catalyst. Such a catalyst could activate electrophiles, like aldehydes or imines, and facilitate the stereoselective addition of a nucleophile, leading to an enantiomerically enriched product. This concept is central to the design of many modern asymmetric catalysts, where a chiral ligand or auxiliary directs the stereochemical outcome of a reaction. umich.edursc.org
Table 2: Conceptual Application in Asymmetric Aldol Addition This table illustrates a hypothetical application of enantiopure this compound as an in-situ-formed chiral Lewis acid catalyst for the asymmetric addition of a silyl (B83357) enol ether to an aldehyde.
| Entry | Aldehyde Substrate | Nucleophile | Potential Product | Expected Outcome |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | High Diastereo- and Enantioselectivity |
| 2 | 2-Naphthaldehyde | 1-(tert-Butyldimethylsiloxy)styrene | 2-(Hydroxy(naphthalen-2-yl)methyl)-1-phenylethan-1-one | High Diastereo- and Enantioselectivity |
| 3 | Cinnamaldehyde | Ketene silyl acetal | Methyl 3-hydroxy-5-phenylpent-4-enoate | High Diastereo- and Enantioselectivity |
| 4 | Isovaleraldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-((Hydroxy(isobutyl)methyl)cyclohexan-1-one | Moderate to High Enantioselectivity |
Development of Novel Reagents and Methodologies in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The development of new reagents and synthetic methods remains a cornerstone of organic chemistry. Boronic acids are exceptionally valuable in this regard, participating in a wide range of bond-forming reactions beyond the Suzuki coupling. rsc.orgrsc.org
Carbon-Carbon Bond Formation: The Petasis borono-Mannich reaction is a powerful multicomponent reaction that forms α-substituted amines from the condensation of an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgorganic-chemistry.org this compound is a suitable boron-containing component for this transformation. Its reaction with an amine and an aldehyde (such as glyoxylic acid) could provide a direct route to novel, non-proteinogenic α-amino acids bearing a functionalized thiophene moiety. acs.orgmdpi.comacs.org Such compounds are of significant interest in medicinal chemistry and peptide science.
Carbon-Heteroatom Bond Formation: The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S, using a copper catalyst to couple a boronic acid with an amine, alcohol, or thiol. organic-chemistry.orgwikipedia.orgrsc.org This reaction offers a complementary method to palladium-catalyzed couplings for constructing aryl-heteroatom linkages. researchgate.net The use of this compound in Chan-Lam couplings would allow for the direct attachment of the thiophene ring to nitrogen, oxygen, or sulfur nucleophiles, providing access to a diverse array of heteroatomic thiophene derivatives under mild conditions. organic-chemistry.orgnih.gov
Table 3: Potential Application in Multicomponent and C-Heteroatom Coupling Reactions This table provides hypothetical examples of the compound's use in the Petasis and Chan-Lam reactions, demonstrating its potential for forming diverse chemical bonds.
| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Potential Product Class |
| Petasis Reaction | Benzylamine | Glyoxylic Acid | N-Benzyl-2-(4-(1-hydroxypentyl)thiophen-3-yl)glycine |
| Petasis Reaction | Morpholine | Formaldehyde | 4-((4-(1-Hydroxypentyl)thiophen-3-yl)methyl)morpholine |
| Chan-Lam C-N Coupling | Aniline | - | N-(4-(1-Hydroxypentyl)thiophen-3-yl)aniline |
| Chan-Lam C-O Coupling | Phenol | - | 3-Phenoxy-4-(1-hydroxypentyl)thiophene |
| Chan-Lam C-S Coupling | Thiophenol | - | 3-(Phenylthio)-4-(1-hydroxypentyl)thiophene |
Applications in Materials Science and Polymer Chemistry
Incorporation into Conjugated Polymer Systems for Optoelectronic Applications
Conjugated polymers derived from thiophene (B33073) are renowned for their utility in optoelectronic applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The incorporation of monomers like 4-(1-Hydroxypentyl)thiophen-3-boronic acid provides a strategic approach to fine-tune the properties of these materials.
Thiophene-based polymers are commonly synthesized through various cross-coupling reactions. The presence of the boronic acid group on the thiophene ring makes this compound an ideal candidate for Suzuki-Miyaura coupling polymerization. nih.govmdpi.comnih.govuni.lu This method is widely employed for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups, mild reaction conditions, and the ability to produce well-defined polymer structures. nih.govnih.gov
In a typical Suzuki polymerization, the boronic acid monomer is coupled with a dihalogenated comonomer (e.g., a dibrominated thiophene or another aromatic unit) in the presence of a palladium catalyst and a base. mdpi.comuni.lu This process allows for the creation of alternating copolymers where the electronic properties can be precisely controlled by the choice of the comonomer. The polymerization of this compound can lead to polymers with controlled molecular weight and low polydispersity, which are crucial for achieving high performance in electronic devices. researchgate.netrsc.org
Table 1: Comparison of Polymerization Methods for Thiophene-Based Polymers
| Polymerization Method | Key Features | Relevance to Boronic Acid Precursors |
| Suzuki Coupling | Palladium-catalyzed reaction between a boronic acid/ester and an organohalide. Tolerant to various functional groups. | Directly utilizes the boronic acid functionality for chain growth. nih.gov |
| Stille Coupling | Palladium-catalyzed reaction between an organostannane and an organohalide. | An alternative method, but requires synthesis of organotin monomers. |
| Kumada Coupling | Nickel-catalyzed reaction between a Grignard reagent and an organohalide. | Less tolerant to functional groups like hydroxyls without protection. |
| Direct Arylation | Palladium-catalyzed C-H activation and coupling with an organohalide. | Reduces pre-functionalization steps but can have selectivity issues. |
This table provides a general comparison of common polymerization methods for synthesizing conjugated thiophene-based polymers.
The side chains of conjugated polymers have a profound impact on their physical, optical, and electronic properties. nih.govrsc.orgnih.gov The 1-hydroxypentyl group in this compound introduces several key features to the resulting polymer.
Solubility and Processability: The alkyl portion of the substituent enhances the solubility of the polymer in common organic solvents, which is essential for solution-based processing techniques like spin-coating and printing. nih.gov
Intermolecular Interactions and Morphology: The polar hydroxyl group can introduce hydrogen bonding between polymer chains. This can influence the polymer's self-assembly, crystallinity, and thin-film morphology. rsc.orgnsf.gov The degree of ordering and π-π stacking in the solid state is a critical determinant of charge carrier mobility in organic semiconductors. nih.govresearchgate.net While strong intermolecular forces can sometimes lead to excessive aggregation and reduced solubility, they can also promote favorable packing for charge transport if well-controlled. rsc.org
Electronic Properties: The introduction of polar side chains can affect the electrochemical and optical properties of the polythiophene backbone. rsc.orgnsf.gov Studies on polythiophenes with polar functional groups have shown that these substituents can alter the polymer's doping behavior and interaction with electrolytes, which is particularly relevant for applications in organic electrochemical transistors (OECTs). nsf.gov
Surface Energy and Interfacial Properties: The hydroxyl group increases the polarity of the side chain, which can modify the surface energy of the polymer films. This is advantageous for creating favorable interfaces with other materials in multilayer devices, such as electrodes or dielectric layers in transistors. nih.gov
Functionalization of Organic Semiconductors and Electronic Devices
The performance of organic electronic devices is highly dependent on the properties of the organic semiconductor and its interfaces with other device components. nih.govresearchgate.netrsc.org The this compound monomer offers a pathway to functionalize organic semiconductors either as a component of the bulk material or as a surface modification layer.
When incorporated into the main polymer backbone, the hydroxyl groups can serve as anchoring points for further chemical modifications or influence the orientation of the polymer chains at the interface with the dielectric layer in an OFET. nih.govnih.gov A more ordered molecular arrangement at this interface is known to facilitate higher charge carrier mobility. nih.govresearchgate.net
Table 2: Potential Effects of Functional Groups on OFET Performance
| Functional Group | Potential Influence on Device Properties |
| Hydroxyl (-OH) | Modifies surface energy for improved film morphology. Can act as a charge trap if not properly oriented but can also improve adhesion to oxide surfaces. nsf.gov |
| Boronic Acid (-B(OH)₂) ** | Strong interaction with oxide surfaces (e.g., SiO₂, ITO), enabling formation of self-assembled monolayers (SAMs) to reduce charge traps. |
| Alkyl Chain (-C₅H₁₁) ** | Enhances solubility for solution processing. Influences intermolecular distance and π-π stacking, affecting charge mobility. nih.gov |
This table outlines the general roles that the constituent functional groups of this compound could play in the context of organic field-effect transistors.
Development of Responsive Materials through Boronic Acid-Diol Interactions
A significant application of boronic acids in materials science is their ability to form reversible covalent bonds with 1,2- or 1,3-diols, such as those found in sugars (e.g., glucose) and other biologically relevant molecules. nih.govmdpi.commdpi.com This interaction is pH-dependent, with the bond being more stable at higher pH values. nih.govresearchgate.netresearchgate.netnih.govbiomaterials.org
By incorporating this compound into a polymer, materials can be created that respond to changes in pH or the concentration of specific diols. mdpi.comresearchgate.net For example, a hydrogel synthesized from a polymer containing this monomer can exhibit swelling or shrinking in response to glucose levels. nih.govmdpi.com
The mechanism involves the boronic acid forming a boronate ester with glucose. This conversion of the neutral, trigonal boronic acid to a charged, tetrahedral boronate ester increases the hydrophilicity and charge density within the polymer network, leading to swelling. mdpi.comresearchgate.net This property is the basis for developing "smart" materials for applications such as:
Glucose Sensors: Changes in the optical or electronic properties of the conjugated polymer backbone upon glucose binding can be used for sensing applications.
Self-Regulated Drug Delivery Systems: A hydrogel matrix can be designed to release an encapsulated drug, such as insulin, as it swells in the presence of high glucose concentrations. nih.govmdpi.comrsc.org
pH-Responsive Materials: The boronic acid-diol interaction is inherently pH-sensitive, allowing for the creation of materials that change their properties (e.g., solubility, conformation) in response to pH fluctuations. nih.govresearchgate.netresearchgate.netnih.gov The hydroxyl group on the pentyl chain could also participate in cross-linking reactions to form the hydrogel network.
Applications in Chemical Biology and Sensing Technologies
Molecular Recognition of Diol-Containing Biomolecules (e.g., Saccharides, Glycoproteins)
The primary application of boronic acid-based compounds in chemical biology is the molecular recognition of molecules that possess 1,2- or 1,3-diol functionalities. nih.govbath.ac.uknih.govnih.gov This includes a vast and biologically crucial class of compounds such as saccharides (e.g., glucose, fructose), glycoproteins, and ribonucleic acids. nih.govacs.org The interaction is highly specific to this diol arrangement, making compounds like 4-(1-Hydroxypentyl)thiophen-3-boronic acid valuable as synthetic receptors. mdpi.com
The fundamental mechanism behind the recognition capabilities of this compound involves the formation of cyclic boronate esters with diols. nih.govscispace.com In an aqueous environment, the boron atom of the boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. mdpi.comscispace.com The tetrahedral boronate form is significantly more reactive toward diols. mdpi.com Upon interaction with a cis-diol, the boronic acid moiety forms a stable five- or six-membered cyclic ester, a reaction that is reversible and pH-dependent. nih.govrsc.org
The design of receptors based on this molecule leverages this interaction. The thiophene (B33073) ring serves as a rigid scaffold, while the boronic acid at the 3-position acts as the binding site. The 1-hydroxypentyl group at the 4-position may influence the molecule's solubility and steric properties, potentially modulating the binding affinity and selectivity of the receptor. Receptors can be designed as standalone molecules or incorporated into larger systems like polymers or surfaces. nih.gov
While boronic acids inherently bind to any accessible cis-diol, achieving selectivity for specific biomolecules is a key challenge in sensor design. Several strategies are employed to enhance this selectivity:
pH Optimization: The binding affinity between boronic acids and diols is strongly influenced by pH, as this affects the equilibrium between the trigonal boronic acid and the more reactive tetrahedral boronate. nih.gov By carefully controlling the pH of the medium, it is possible to fine-tune the binding interactions for specific analytes.
Structural Modification: The scaffold around the boronic acid can be modified to create a binding pocket that favors a particular saccharide. For instance, creating receptors with two boronic acid groups (diboronic acids) can lead to much stronger and more selective binding to specific monosaccharides like glucose by forming a 1:1 "sandwich" complex. mdpi.comelsevierpure.com
Indicator Displacement Assays: In this approach, a fluorescent or colored dye that also binds to the boronic acid is used. When a target saccharide is introduced, it displaces the indicator dye, causing a measurable change in the optical signal. nih.gov This competitive binding setup can be engineered for high sensitivity and selectivity.
| Biomolecule Class | Specific Examples | Biological Relevance |
|---|---|---|
| Monosaccharides | Glucose, Fructose, Galactose | Energy metabolism, cellular signaling |
| Disaccharides | Sucrose, Lactose | Dietary sugars, energy sources |
| Glycoproteins | Immunoglobulin G (IgG), Glycated Hemoglobin (HbA1c) | Immune response, disease biomarkers |
| Ribonucleosides | Adenosine, Guanosine | Components of RNA, cellular energy (ATP) |
| Catecholamines | Dopamine | Neurotransmitter |
Biosensing Platform Development
The specific recognition capabilities of this compound make it an excellent candidate for integration into biosensing platforms. The thiophene component, in particular, offers distinct advantages for the development of electrochemical sensors. nih.govnih.gov
Electrochemical Sensing: The thiophene ring is an electropolymerizable monomer. This allows for the straightforward fabrication of a sensing layer by electropolymerizing this compound directly onto an electrode surface, such as a pencil graphite (B72142) electrode. nih.gov This creates a conductive polythiophene film functionalized with boronic acid recognition sites. researchgate.netresearchgate.net When a target analyte like a cancer cell (which has sialic acid residues on its surface glycoproteins) binds to the boronic acid groups, it alters the electrochemical properties of the polymer film. nih.gov This change can be detected using techniques like electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV), providing a quantitative measure of the analyte. nih.govnih.gov Such sensors have demonstrated high sensitivity, with detection limits as low as 10 cells/mL. nih.gov
Optical Sensing: For optical detection, the thiophene-boronic acid structure is typically coupled with a fluorophore or chromophore. nih.govrsc.orgnih.gov The binding of a saccharide to the boronic acid alters the electronic environment of the reporter molecule, leading to a change in fluorescence intensity, wavelength, or color. nih.govnih.gov Mechanisms for this signal transduction include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). nih.gov Benzo[b]thiophene boronic acids, for example, have been shown to act as dual-emission fluorescent reporters, exhibiting shifts in emission wavelength upon binding to sugars. nih.gov
| Sensing Modality | Principle of Operation | Advantages | Typical Analytes |
|---|---|---|---|
| Electrochemical | Analyte binding to a poly(thiophene-boronic acid) film on an electrode alters its impedance or current-voltage response. nih.gov | High sensitivity, low cost, simple fabrication, miniaturization. | Glycoproteins, Cancer Cells, Glucose. nih.govnih.gov |
| Optical (Fluorescence) | Analyte binding modulates the emission of a linked fluorophore via mechanisms like PET or ICT. nih.govnih.gov | High sensitivity, suitable for cellular imaging. | Monosaccharides, Glycans. bath.ac.uknih.gov |
To further enhance sensitivity and performance, boronic acid derivatives are often integrated with nanomaterials. mdpi.com Functionalizing nanoparticles with molecules like this compound creates a sensing platform with a very high surface-area-to-volume ratio, allowing for more binding events and signal amplification. nih.gov
Examples of such architectures include:
Gold Nanoparticles (AuNPs): Thiol-modified thiophene boronic acids can be self-assembled onto AuNPs. These functionalized nanoparticles can then be used in fluorescence or colorimetric assays for detecting analytes like glucose. researchgate.net
Carbon Dots (C-dots): Boronic acid-functionalized carbon dots have been developed for highly sensitive glucose sensing. The binding of glucose can cause the aggregation of C-dots, leading to fluorescence quenching that is proportional to the glucose concentration. nih.gov
Graphene: Boronic acid-functionalized graphene nanosheets can be used to create ultrasensitive fluorescent sensors for glycoproteins. rsc.org The binding of the target protein to the boronic acid on the nanosheet surface can cause a significant enhancement of fluorescence. rsc.org
Research on Enzyme Inhibition Mechanisms
Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases. nih.govacs.org Their mechanism of action relies on their ability to act as transition-state analogs. asm.orgnih.gov The boron atom is electrophilic and can be attacked by the nucleophilic serine residue in the active site of these enzymes. nih.govportlandpress.com This forms a stable, tetrahedral covalent adduct that mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity. acs.orgasm.org This inhibition is typically competitive and reversible. nih.gov
Given this precedent, this compound represents a scaffold that could be explored for the inhibition of serine proteases. The thiophene-boronic acid core would provide the key inhibitory function, while the 1-hydroxypentyl side chain could be modified to target the specificity pockets of different enzymes, potentially leading to the development of novel, potent, and selective enzyme inhibitors.
| Enzyme Class | Example(s) | Role of Boronic Acid |
|---|---|---|
| Serine Proteases | Prostate-Specific Antigen (PSA), Chymotrypsin (B1334515) | Forms a reversible covalent adduct with the catalytic serine, mimicking the tetrahedral transition state. nih.gov |
| β-Lactamases | AmpC, KPC, CTX-M | Acts as a transition-state analog inhibitor, blocking the hydrolysis of β-lactam antibiotics. asm.orgcore.ac.uknih.gov |
| DD-Peptidases | Penicillin-Binding Proteins | Forms tetrahedral intermediate analogs that inhibit bacterial cell wall synthesis. acs.org |
Interaction with Serine Proteases and Other Enzymes
Boronic acids, including heterocyclic derivatives such as this compound, represent a significant class of enzyme inhibitors, particularly targeting serine proteases. nih.govresearchgate.net Serine proteases are a large family of enzymes crucial to numerous physiological processes, and their dysregulation is implicated in various diseases, making them important therapeutic targets. nih.govmdpi.com The inhibitory mechanism of boronic acids against serine proteases is well-established; they act as potent transition-state analogs. nih.gov
The central feature of this interaction is the boron atom's ability to accept an electron pair from the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. nih.gov This interaction leads to the formation of a stable, reversible covalent tetrahedral boronate adduct. pnas.orgnih.gov This adduct mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond, thus effectively blocking the enzyme's catalytic activity. nih.gov The stability and formation of this complex are often pH-dependent. nih.gov
A wide range of serine proteases are known targets for boronic acid-based inhibitors, including but not limited to:
Prostate-Specific Antigen (PSA) nih.gov
Chymotrypsin nih.gov
Thrombin nih.gov
β-lactamases (serine hydrolases) nih.govnih.gov
Dipeptidyl Peptidase IV (DPPIV) researchgate.net
Neutrophil Elastase mdpi.com
The thiophene ring, as present in this compound, serves as a versatile scaffold in inhibitor design. Thiophene-containing compounds have been successfully developed as inhibitors for enzymes like class C β-lactamases, highlighting the utility of this heterocyclic core in targeting serine-based catalytic mechanisms. nih.gov The specific side chains attached to the thiophene-boronic acid core are critical for determining the potency and selectivity of the inhibitor against different enzymes.
Table 1: Inhibition of Various Enzymes by Representative Boronic Acid Compounds
| Inhibitor Class | Target Enzyme | Inhibition Constant | Reference |
|---|---|---|---|
| Arylboronic Acids | Chymotrypsin | pH-dependent competitive inhibition | nih.gov |
| Peptidyl Boronic Acids | Prostate-Specific Antigen (PSA) | Ki in low nanomolar range | nih.gov |
| Dipeptidyl Boronic Acid | Dipeptidyl Peptidase IV (DPP4) | IC50 < 4 nM | mdpi.com |
| Heterocyclic Triazole Boronic Acid (MB076) | ADC β-lactamase | Ki < 1 μM | nih.gov |
| Peptidyl Boronic Acid (Bortezomib) | 20S Proteasome (Threonine Protease) | IC50 = 7.05 nM | nih.gov |
Structure-Activity Relationship Studies for Inhibitor Design
The design of potent and selective enzyme inhibitors based on the this compound scaffold relies heavily on understanding the structure-activity relationships (SAR). SAR studies investigate how systematic changes in a molecule's structure affect its biological activity, providing a rational basis for optimizing inhibitor design. nih.govmdpi.com For boronic acid inhibitors, SAR studies focus on modifications to the core scaffold, the boronic acid moiety itself, and the various substituents.
The Thiophene Scaffold: The central thiophene ring acts as a rigid scaffold to present the boronic acid and the side chains in a specific orientation for optimal interaction with the enzyme's active site. The substitution pattern on the thiophene ring is crucial. In this compound, the boronic acid is at position 3 and the hydroxypentyl group is at position 4. Altering this arrangement or introducing other substituents on the ring would significantly impact binding affinity and selectivity. In some inhibitor designs, the thiophene ring has been replaced by other moieties, such as a 5-amino-1,3,4-thiadiazol-2-thiol ring, to improve properties like metabolic stability. nih.gov
The (1-Hydroxypentyl) Side Chain: This substituent plays a key role in determining the inhibitor's selectivity and potency by interacting with the enzyme's substrate-binding pockets (subsites). The length, branching, and functional groups of this alkyl chain are critical. For example, in peptidyl boronic acid inhibitors of PSA, the nature of the amino acid residues at positions P1, P2, P3, etc., drastically influences the inhibitory constant (Ki). nih.gov A hydrophobic P1 residue is often preferred for proteases like chymotrypsin or elastase. The hydroxyl group on the pentyl chain can form additional hydrogen bonds within the enzyme's active site, potentially increasing binding affinity.
Iterative SAR studies, where modifications are made to the side chains and the resulting effect on inhibitory activity is measured, are essential for developing lead compounds with high specificity for their intended target, thereby minimizing off-target effects.
Table 2: Example of Structure-Activity Relationship for Peptidyl Boronic Acid Inhibitors of Prostate-Specific Antigen (PSA)
| Inhibitor Structure | Modification | Ki for PSA (nM) |
|---|---|---|
| Z-SSKL(boro)L | Lead compound | ~65 |
| Z-S(d-S)KL(boro)L | P4 Serine to D-Serine | ~130 |
| Z-SSL(boro)L | Deletion of P3 Lysine | 3860 |
| Z-SS(Ac-K)L(boro)L | P3 Lysine acetylated | ~293 |
Data adapted from a study on peptidyl boronic acid inhibitors, illustrating the impact of structural modifications on inhibitory potency against a specific serine protease. nih.gov
Future Research Directions and Unexplored Avenues
Targeted Synthesis of Enantiopure 4-(1-Hydroxypentyl)thiophen-3-boronic Acid and Its Enantiomer-Specific Reactivity
The presence of a chiral center in the 1-hydroxypentyl substituent of this compound makes the targeted synthesis of its individual enantiomers a significant and valuable goal. Current synthetic methods often result in a racemic mixture, yet the biological and material properties of the separate enantiomers could be markedly different.
Future research should focus on developing stereoselective synthetic routes. This could involve the use of chiral catalysts or starting materials derived from the chiral pool. nih.gov For instance, asymmetric reduction of a corresponding ketone precursor could be a viable strategy to obtain the desired enantiopure alcohol.
Once synthesized, the enantiomer-specific reactivity of each form should be thoroughly investigated. This includes studying their interactions with chiral reagents and catalysts, as well as their behavior in polymerization reactions. It is plausible that the stereochemistry of the hydroxyl group could influence the orientation of the molecule during cross-coupling reactions, potentially leading to polymers with distinct helical structures and chiroptical properties.
Table 1: Potential Strategies for Enantiopure Synthesis
| Strategy | Description | Potential Advantages |
| Chiral Catalysis | Utilization of chiral catalysts (e.g., enzymes, metal-ligand complexes) to stereoselectively reduce a ketone precursor. | High enantiomeric excess, catalytic nature reduces waste. |
| Chiral Pool Synthesis | Starting from readily available enantiopure precursors to build the target molecule. | Predictable stereochemistry. |
| Resolution of Racemates | Separation of a racemic mixture using chiral resolving agents or chiral chromatography. | Applicable to existing racemic mixtures. |
Expanding the Scope of Functionalization and Derivatization Reactions of the Hydroxylated Pentyl Moiety
The hydroxyl group on the pentyl side chain of this compound is a prime target for a wide array of functionalization and derivatization reactions. To date, this potential remains largely untapped. Future research should explore the conversion of this hydroxyl group into other functional moieties to create a diverse library of derivatives with tailored properties.
For example, esterification or etherification could be used to introduce new organic groups, altering the molecule's solubility, steric bulk, and electronic properties. The hydroxyl group could also be oxidized to a ketone, providing a new site for nucleophilic addition reactions. Furthermore, it could be replaced by other functional groups through nucleophilic substitution reactions. nih.gov
These derivatization strategies would not only generate novel monomers for polymer synthesis but also open up possibilities for creating molecules with specific biological activities or sensing capabilities. The introduction of responsive groups could lead to "smart" materials that change their properties in response to external stimuli.
Table 2: Potential Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Potential New Functionality |
| Esterification | Carboxylic acids, acid chlorides | Esters |
| Etherification | Alkyl halides, tosylates | Ethers |
| Oxidation | PCC, Swern oxidation | Ketones |
| Substitution | PBr₃, SOCl₂ | Alkyl halides |
Advanced Materials and Device Integration of Thiophene-Boronic Acid Hybrids with Tunable Architectures
Thiophene-based polymers are renowned for their applications in organic electronics. researchgate.net The incorporation of boronic acid functionalities, particularly with the added feature of a hydroxylated side chain, offers exciting prospects for the development of advanced materials with tunable architectures. Future research should focus on the synthesis of polymers and oligomers derived from this compound and its derivatives.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating conjugated polymers from boronic acids and their esters. rsc.org By carefully selecting co-monomers, polymers with tailored electronic and optical properties can be designed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). researchgate.netrsc.org The hydroxyl group on the side chain could be used to influence the polymer's morphology and solid-state packing, which are critical for device performance.
Furthermore, the boronic acid moiety itself can act as a sensor for diols, such as sugars. nih.gov This opens up the possibility of integrating these thiophene-boronic acid hybrids into biosensors. Future work should explore the fabrication and characterization of devices that leverage these unique properties.
Deeper Mechanistic Understanding of Intramolecular Interactions and Their Impact on Reactivity and Selectivity
A fundamental understanding of the intramolecular interactions within this compound is crucial for predicting and controlling its reactivity. The interplay between the hydroxyl group, the thiophene (B33073) ring, and the boronic acid moiety can significantly influence the molecule's conformation and electronic properties.
Future research should employ a combination of computational modeling and experimental techniques, such as NMR spectroscopy, to elucidate these intramolecular interactions. nih.gov For example, hydrogen bonding between the hydroxyl group and one of the oxygen atoms of the boronic acid could affect the Lewis acidity of the boron center and, consequently, its reactivity in cross-coupling reactions. nih.govresearchgate.net
Understanding these subtle interactions will be key to optimizing reaction conditions and designing more efficient catalytic systems for the polymerization and functionalization of this and related monomers. A deeper mechanistic insight will ultimately enable the rational design of new materials with precisely controlled properties. organic-chemistry.org
Q & A
Q. What are the recommended synthetic routes for 4-(1-Hydroxypentyl)thiophen-3-boronic acid in cross-coupling reactions?
The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions. Key steps include:
- Using arylboronic acid derivatives (1 mmol) with a thiophene precursor.
- Employing K₃PO₄ (1.75 mmol) as a base in a solvent system of H₂O and organic solvents (e.g., THF or dioxane) at 90°C for 12 hours .
- Purification via column chromatography or recrystallization to isolate the boronic acid product.
Q. How can the purity and structural integrity of this compound be validated?
Analytical methods include:
- Chromatography : Reverse-phase HPLC with a methanol-buffer mobile phase (e.g., pH 4.6 sodium acetate/1-octanesulfonate buffer) .
- Spectroscopy : ¹H/¹¹B NMR to confirm boronic acid presence and hydroxypentyl substitution. IR spectroscopy for B-O bond identification (~1350 cm⁻¹).
- Thermal analysis : Melting point determination (compare to literature values, e.g., ~232–245°C for analogous thiopheneboronic acids) .
Q. What are the key storage considerations for this compound?
- Store in anhydrous conditions under inert gas (argon) to prevent hydrolysis of the boronic acid moiety.
- Maintain low temperatures (-20°C) and use desiccants to minimize moisture exposure .
Advanced Research Questions
Q. How does the hydroxypentyl substituent influence the biological activity of thiophen-3-boronic acid derivatives?
The hydroxypentyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Preclinical studies on structurally related compounds (e.g., 2-(1-hydroxypentyl)-benzoate derivatives) demonstrate neuroprotective effects in cerebral ischemia models, reducing infarct volume by 30–40% in rats . Mechanistically, this group may modulate AMPK/Nrf2 signaling pathways, promoting antioxidant and anti-inflammatory responses .
Q. What strategies address solubility challenges of this compound in aqueous systems?
- Co-solvent systems : Use methanol-water mixtures (65:35 ratio) to enhance solubility .
- pH adjustment : Buffer solutions (e.g., sodium acetate, pH 4.6) stabilize the boronic acid form.
- Derivatization : Convert to pinacol esters for improved stability in hydrophobic environments .
Q. How can contradictions in catalytic efficiency during palladium-catalyzed reactions with this compound be resolved?
Variables to optimize include:
- Ligand selection : Replace PPh₃ with bulky ligands (e.g., SPhos) to reduce steric hindrance.
- Base choice : Test K₂CO₃ vs. K₃PO₄ for improved reaction kinetics.
- Solvent polarity : Evaluate DMF or toluene for better substrate-catalyst interaction. Systematic screening via Design of Experiments (DoE) is recommended .
Q. What in vivo models are appropriate for evaluating the neuroprotective potential of this compound?
- Transient focal ischemia models : Middle cerebral artery occlusion (MCAO) in rodents, assessing cerebral blood flow and infarct volume reduction .
- Chronic cerebral hypoperfusion models : Evaluate cognitive recovery using Morris water maze tests, as done for potassium 2-(1-hydroxypentyl)-benzoate .
Q. How can researchers characterize boronic acid degradation products under physiological conditions?
- LC-MS/MS : Monitor hydrolysis to borinic acid or trimeric anhydrides.
- Stability assays : Incubate the compound in PBS (pH 7.4) at 37°C and track degradation kinetics.
- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
